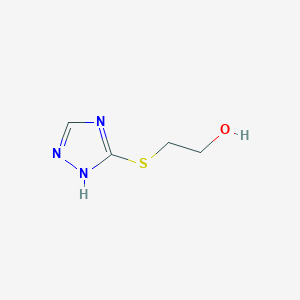![molecular formula C16H18ClNO3S B2670820 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide CAS No. 2097873-11-3](/img/structure/B2670820.png)
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The compound contains a thiophene derivative, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a similar compound, (E)-5-chloro-2-hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide, has been studied . The crystal structure was found to be monoclinic, with a = 16.632 (2) Å, b = 7.2033 (9) Å, c = 12.9261 (17) Å, β = 112.87°, V = 1427.0 (3) Å^3, Z = 4 .科学的研究の応用
Corrosion Inhibition : Methoxy-substituted phenylthienyl benzamidines, which are structurally related to the compound , have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. This includes studying the adsorption behavior and thermodynamic parameters of these compounds (Fouda et al., 2020).
Pharmacological Evaluation : Derivatives of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, a compound related to the one you mentioned, have been designed, synthesized, and biologically evaluated as anticonvulsant agents. These compounds showed promising activity in anticonvulsant tests (Faizi et al., 2017).
Antimicrobial Agents : Research on 5-(Chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones, which are related to your compound, has shown that they possess significant potential as antimicrobial agents, especially in reducing biofilm formation by certain bacteria (Benneche et al., 2011).
Molecular Structure Analysis : The absolute configuration and molecular structure of similar 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been studied using spectroscopic methods and X-ray crystallography. Such studies are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry (Galal et al., 2018).
Antibacterial and Antifungal Screening : A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds showed notable potential against various bacterial and fungal infections (Desai et al., 2013).
Photocatalytic Degradation Studies : Research has also been conducted on the photocatalytic degradation of propyzamide, a compound related to the one you are interested in. This study focused on the effectiveness of different adsorbent supports in enhancing the degradation process (Torimoto et al., 1996).
特性
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(20,8-11-5-6-22-9-11)10-18-15(19)13-7-12(17)3-4-14(13)21-2/h3-7,9,20H,8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOLAVSQNPLMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670739.png)

![Ethyl 4-[[7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2670744.png)
![1-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2670745.png)


![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2670749.png)




![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2670758.png)

![2-(4-chlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2670760.png)